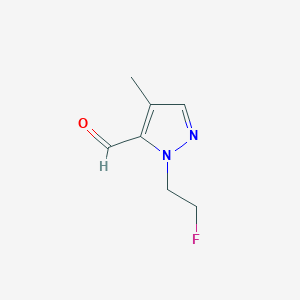

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(2-fluoroethyl)-4-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O/c1-6-4-9-10(3-2-8)7(6)5-11/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIXGNBKNDBYSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)CCF)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of 4-methyl-1H-pyrazole-5-carbaldehyde with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids. For example:

-

Potassium permanganate (KMnO₄) in aqueous pyridine oxidizes the aldehyde to 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid (see ). This reaction proceeds via radical intermediates under reflux conditions.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄, H₂O-pyridine, reflux | 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carboxylic acid | 85–92% |

Nucleophilic Substitution at the Fluoroethyl Group

The fluoroethyl substituent participates in nucleophilic substitution (Sₙ2) reactions. For example:

-

Reaction with amines (e.g., 2-phenylethylamine) in the presence of triethylamine yields 1-(4-methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine derivatives.

-

Substitution with thiols produces thioether derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Phenylethylamine | Et₃N, DMF, 80°C | 1-(4-Methyl-N-(2-phenylethyl)-1H-pyrazol-5-amine | 70–75% | |

| Benzylthiol | K₂CO₃, DMF, 60°C | 1-(2-(Benzylthio)ethyl)-4-methyl-1H-pyrazole-5-carbaldehyde | 65% |

Aldol Condensation

The aldehyde reacts with ketones (e.g., acetophenone) under basic conditions to form α,β-unsaturated ketones. For instance:

-

Reaction with 3-acetyl-2,5-dimethylfuran in ethanolic NaOH yields 3-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-furanyl)prop-2-en-1-one .

| Carbonyl Partner | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Acetyl-2,5-dimethylfuran | NaOH, EtOH, RT | α,β-Unsaturated ketone | 88% | |

| Acetophenone | EtONa, MeOH, reflux | Chalcone analog | 78% |

Reduction of the Aldehyde Group

The aldehyde can be reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) :

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, RT | 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-methanol | 90% | |

| LiAlH₄ | THF, 0°C → RT | 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-methanol | 82% |

Cyclization Reactions

The aldehyde participates in cyclocondensation reactions to form heterocycles:

-

With methyl acetoacetate and ethyl 3-aminocrotonate , it forms 4-(pyrazolyl)-1,4-dihydropyridine derivatives in the presence of 3,4,5-trifluorobenzeneboronic acid .

Hydrazone Formation

Reaction with hydrazines produces hydrazone derivatives, which are precursors for heterocyclic systems:

-

Condensation with hydrazine hydrate yields 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde hydrazone , which can be cyclized to oxadiazoles .

| Hydrazine Derivative | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux | Hydrazone intermediate | 85% | |

| 2-Aminothiophenol | AcOH, NH₄OAc | Benzothiazepine derivative | 75% |

Fluorination and Chlorination

The fluoroethyl group can undergo further fluorination under high-temperature conditions (100–150°C) using HF or NEt₃·3HF as fluorinating agents .

Key Reaction Trends and Mechanistic Insights

-

Electronic Effects : The electron-withdrawing fluoroethyl group increases the electrophilicity of the aldehyde, enhancing its reactivity in nucleophilic additions.

-

Steric Effects : The methyl group at position 4 moderately influences regioselectivity in cyclization reactions.

-

Solvent Dependence : Polar aprotic solvents (e.g., DMF) favor Sₙ2 substitutions, while protic solvents (e.g., MeOH) are optimal for reductions.

This compound’s versatility in forming heterocycles, coupled with its fluorinated side chain, makes it valuable in medicinal chemistry for synthesizing bioactive molecules with improved metabolic stability .

Scientific Research Applications

Key Reactions

- Oxidation : The aldehyde group can be oxidized to carboxylic acid.

- Reduction : The aldehyde can be reduced to an alcohol.

- Substitution : The fluoroethyl group can undergo nucleophilic substitutions.

Chemistry

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde serves as an important intermediate in the synthesis of more complex pyrazole derivatives. These derivatives are pivotal in the development of pharmaceuticals and agrochemicals. The compound's unique functional groups enhance its utility in creating diverse chemical entities.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor and receptor ligand. Its ability to interact with biological targets makes it valuable for studying mechanisms of action related to various diseases.

Medicine

The compound is being explored for its therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies suggest that it may influence cellular pathways through its interactions with specific molecular targets.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with tailored properties, particularly in the agrochemical sector.

Case Studies

Several case studies have documented the efficacy of this compound in different applications:

- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation, indicating potential as an anticancer agent.

- Fungicidal Properties : Research indicated that pyrazole derivatives could inhibit succinate dehydrogenase in fungi, showcasing their potential as agricultural fungicides.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The formyl group can participate in covalent bonding with target proteins, leading to the formation of stable adducts that alter protein function.

Comparison with Similar Compounds

Electronic and Steric Effects

- Fluorine vs. Chlorine : The 2-fluoroethyl group in the target compound imparts lower steric bulk and higher electronegativity compared to the 2-chloroethyl analog . This enhances metabolic stability in biological systems but may reduce electrophilic reactivity in cross-coupling reactions.

- Aryl vs. Alkyl Substituents: Aryl-substituted derivatives (e.g., 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) exhibit enhanced π-π stacking in crystal structures, improving crystallinity . In contrast, alkyl groups (e.g., methyl in the target compound) favor solubility in nonpolar solvents .

Crystallography and Structural Analysis

- SHELX software (e.g., SHELXL, SHELXS) has been critical in resolving the crystal structures of pyrazole carbaldehydes, particularly for confirming dihedral angles and hydrogen-bonding networks . For example, 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibits a planar pyrazole ring with a 4-fluorophenyl group tilted at 44.6° relative to the ring, as confirmed by SHELX refinement .

Biological Activity

1-(2-Fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with a fluoroethyl substituent and an aldehyde functional group, which contribute to its lipophilicity and biological interactions. The fluoroethyl group enhances its binding affinity to biological targets, facilitating interactions with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various biological receptors. The following mechanisms have been identified:

- Enzyme Interaction : The compound can form covalent bonds with target proteins, leading to stable adducts that alter protein function.

- Lipophilicity : The fluoroethyl group increases the compound's ability to cross cell membranes, enhancing its bioavailability and efficacy in biological systems.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways .

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Some derivatives have shown efficacy against bacterial strains, including E. coli and S. aureus, indicating potential use in treating infections .

- Anti-inflammatory Properties : Compounds related to this structure have been studied for their ability to inhibit inflammatory mediators such as TNF-α and IL-6.

- Anticancer Potential : Preliminary studies suggest that certain derivatives may induce apoptosis in cancer cells, highlighting their potential in cancer therapy .

Data Table: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Studies : A study synthesized various pyrazole derivatives, including those with fluoroalkyl groups, which exhibited significant antimicrobial activity against multiple bacterial strains. The presence of the fluoroethyl group was crucial for enhancing this activity .

- Anti-inflammatory Research : In a comparative study, compounds similar to this compound were tested for their ability to inhibit inflammatory cytokines in vitro. Results indicated that these compounds could reduce inflammation effectively, comparable to standard anti-inflammatory drugs.

- Cancer Therapeutics : Research on pyrazole derivatives revealed their potential as anticancer agents through mechanisms involving cell cycle arrest and apoptosis induction in various cancer cell lines, suggesting a promising avenue for drug development .

Q & A

Q. What synthetic strategies are effective for preparing 1-(2-fluoroethyl)-4-methyl-1H-pyrazole-5-carbaldehyde?

The Vilsmeier-Haack reaction is a cornerstone method for introducing aldehyde groups into pyrazole systems. For example, 5-chloro-3-methyl-1-arylpyrazole-4-carbaldehydes are synthesized via this method using 3-methyl-1-arylpyrazol-5(4H)-ones and POCl₃/DMF . Adapting this approach, the 2-fluoroethyl substituent can be introduced via nucleophilic substitution of a chloro intermediate with 2-fluoroethanol under basic conditions (e.g., K₂CO₃ in DMF) . Optimization of reaction time (typically 6–12 hours) and temperature (80–100°C) is critical for yield improvement.

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- ¹H/¹³C NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Fluorine coupling (²J₃-F) may split signals for adjacent protons.

- FTIR : A strong absorption band near 1700 cm⁻¹ confirms the aldehyde C=O stretch.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight (C₇H₉FN₂O: 172.16 g/mol). Crystallography (e.g., X-ray) provides definitive proof of regiochemistry and substituent orientation .

Q. What safety precautions are essential when handling fluorinated pyrazole derivatives?

Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability but may pose toxicity risks. Key precautions include:

- Use of fume hoods to avoid inhalation of vapors/dust .

- PPE: Nitrile gloves, goggles, and lab coats to prevent skin/eye contact .

- Storage in airtight containers away from oxidizers and moisture .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoroethyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing nature of the fluorine atom can deactivate the pyrazole ring, reducing nucleophilic aromatic substitution (SNAr) rates. However, in Suzuki-Miyaura couplings, the aldehyde group acts as a directing moiety, enabling regioselective C–H functionalization at the 3-position. Computational studies (DFT) suggest that fluorine’s inductive effect stabilizes transition states, improving yields in Pd-catalyzed reactions .

Q. What analytical challenges arise when characterizing byproducts in the Vilsmeier-Haack synthesis?

Common byproducts include:

- Over-chlorinated derivatives : Detected via LC-MS (e.g., m/z +34 for Cl addition).

- Dimethylamide adducts : Formed via incomplete hydrolysis of the Vilsmeier intermediate (POCl₃/DMF). These are identifiable by ¹H NMR signals at δ 2.8–3.1 ppm (N-methyl groups) .

- Oxidation products : Aldehydes may oxidize to carboxylic acids under prolonged storage, detectable by IR (broad O-H stretch at 2500–3000 cm⁻¹) .

Q. How can computational modeling optimize reaction conditions for scale-up?

- Solvent selection : COSMO-RS simulations predict solubility in polar aprotic solvents (e.g., DMF, DMSO) versus non-polar alternatives (toluene).

- Reaction kinetics : Transition state modeling (e.g., Gaussian 09) identifies rate-limiting steps, enabling temperature/pressure adjustments.

- Substituent effects : Hammett plots correlate σ values of substituents (e.g., -F, -CH₃) with reaction rates to guide synthetic routes .

Q. What strategies mitigate low yields in nucleophilic substitution reactions involving 2-fluoroethyl groups?

- Catalyst optimization : Phase-transfer catalysts (e.g., TBAB) enhance fluoride ion availability in biphasic systems .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W, 15 minutes) while improving regioselectivity .

- Protecting groups : Temporarily masking the aldehyde with acetals prevents side reactions during substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.